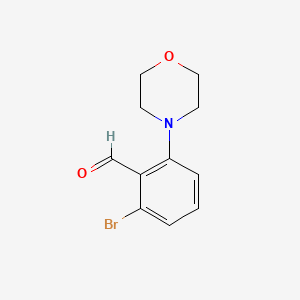

2-Bromo-6-(morpholino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTXZSQCKQMNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743094 | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-82-2 | |

| Record name | 2-Bromo-6-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736990-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(morpholino)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-Bromo-6-(morpholino)benzaldehyde (CAS No: 736990-82-2), a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The molecule's unique trifunctional nature—featuring an electrophilic aldehyde, a synthetically malleable aryl bromide, and a nucleophilic morpholine moiety—renders it a valuable intermediate for constructing complex molecular architectures. This document focuses on the principal and most efficient synthetic route: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this pathway, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies. The content is designed for chemistry professionals engaged in research and development, offering the causal logic behind procedural choices to ensure both reproducibility and a deep understanding of the reaction dynamics.

Introduction: The Strategic Value of this compound

Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The title compound, this compound, is distinguished by its strategic substitution pattern. The ortho-positioning of the bromo and morpholino groups relative to the aldehyde creates a sterically defined and electronically modulated environment. This arrangement is pivotal in drug discovery, where such scaffolds are used to develop novel therapeutic agents, and in materials science for creating functional organic molecules.[1] The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, oxidation, and olefination. The morpholine group, a common pharmacophore, often enhances the pharmacokinetic properties of a molecule. A robust and well-understood synthetic route is therefore critical for its practical application.

Principal Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the selective displacement of a highly activated leaving group on an aromatic ring by a nucleophile.

Reaction Overview & Mechanistic Rationale

The chosen precursor for this synthesis is 2-Bromo-6-fluorobenzaldehyde . The reaction proceeds as follows:

2-Bromo-6-fluorobenzaldehyde reacts with morpholine to yield this compound.

The success of this transformation is rooted in several key principles of physical organic chemistry:

-

Ring Activation : Aromatic rings are inherently electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as the aldehyde (-CHO) group here, deactivates the ring by pulling electron density away. This effect is most pronounced at the ortho and para positions, rendering the carbon atoms at these positions electrophilic and susceptible to nucleophilic attack.[2][3]

-

Leaving Group Hierarchy : In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate and the ability of the leaving group to depart are crucial. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. This is because fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the ipso-carbon the most electrophilic and thus facilitating the initial attack.[4] This principle dictates the high selectivity of the reaction, where the morpholine nucleophile preferentially displaces the fluorine atom over the bromine atom.

-

The Meisenheimer Complex : The attack of morpholine on the C-F ipso-carbon forms a transient, negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing aldehyde group. The subsequent loss of the fluoride ion is rapid and restores the aromaticity of the ring.

Visual Synthesis Workflow

The logical flow from starting materials to the final, purified product is depicted below.

Caption: Workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions where specified is recommended, although the reaction can be robust.

Materials & Reagents

| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Mass / Volume |

| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | 203.01 | 10 mmol (1.0) | 2.03 g |

| Morpholine | 110-91-8 | 87.12 | 12 mmol (1.2) | 1.05 g (1.05 mL) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 mmol (2.0) | 2.76 g |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | 40 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL |

| Brine (Saturated NaCl) | N/A | N/A | - | ~50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-fluorobenzaldehyde (2.03 g, 10 mmol).

-

Addition of Reagents : Add potassium carbonate (2.76 g, 20 mmol) and dimethyl sulfoxide (40 mL). Begin stirring the suspension.

-

Nucleophile Addition : Add morpholine (1.05 mL, 12 mmol) to the mixture dropwise via syringe.

-

Heating : Immerse the flask in a preheated oil bath at 95 °C. Stir the reaction mixture vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup - Quenching : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

-

Workup - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing : Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or off-white solid.

-

Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 25% EtOAc).

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 85-95%.

Alternative Synthetic Considerations: Buchwald-Hartwig Amination

While SNAr is the preferred method for this specific target, it is instructive to consider alternative C-N bond-forming strategies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is indispensable for coupling amines to aryl halides, especially those not activated towards SNAr.[5][6]

A hypothetical Buchwald-Hartwig route to the target compound could involve the reaction of 2,6-dibromobenzaldehyde with morpholine.

Hypothetical Buchwald-Hartwig amination of 2,6-dibromobenzaldehyde.

Causality & Comparison:

-

Substrate Scope : The primary advantage of the Buchwald-Hartwig reaction is its broad scope; it does not require strong electron-withdrawing groups on the aryl halide.[7]

-

Challenges : For a substrate like 2,6-dibromobenzaldehyde, achieving mono-amination selectively can be challenging, often leading to mixtures of starting material, mono-aminated, and di-aminated products. This would complicate purification and lower the yield of the desired product.

-

Cost and Purity : The SNAr pathway is more atom-economical and avoids the use of expensive palladium catalysts and complex phosphine ligands, which can be difficult to remove from the final product.[6]

Given the high activation of 2-Bromo-6-fluorobenzaldehyde towards SNAr, this pathway remains superior in terms of selectivity, cost, and operational simplicity for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a selective Nucleophilic Aromatic Substitution (SNAr) reaction. The strategic choice of 2-Bromo-6-fluorobenzaldehyde as the starting material is key, allowing for the facile and high-yield displacement of the activated fluoride by morpholine. This technical guide has detailed the mechanistic principles that ensure the reaction's success and provided a robust, step-by-step protocol suitable for implementation in a research or process development setting. By understanding the chemical causality behind this transformation, scientists can reliably produce this valuable intermediate for further synthetic exploration.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 2-Bromo-6-(morpholino)benzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(morpholino)benzaldehyde

Foreword: A Strategic Intermediate in Modern Synthesis

In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical determinant of success. Intermediates that offer a convergence of desirable physicochemical properties and versatile reactivity are of paramount importance. This compound (CAS No. 736990-82-2) represents such a scaffold. This guide provides an in-depth exploration of its core physicochemical properties, offering both established data and predictive insights. The inclusion of detailed, field-proven experimental protocols is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective characterization and application. The morpholine moiety is a well-recognized pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates, while the ortho-bromo benzaldehyde structure provides a reactive handle for a multitude of synthetic transformations, including crucial cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.[1][2][3][4]

Core Chemical and Physical Identity

A foundational understanding of a compound begins with its fundamental identifiers and properties. This information is crucial for procurement, safety, and initial experimental design. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 736990-82-2 | [5][6] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [6] |

| Molecular Weight | 270.13 g/mol | [5] |

| IUPAC Name | 2-bromo-6-(morpholin-4-yl)benzaldehyde | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - ≥98% (supplier dependent) | [5][7] |

| Calculated logP | 2.344 | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for the thorough characterization of a synthetic intermediate. The following workflow outlines the logical progression of experiments, from basic identity confirmation to detailed spectroscopic analysis.

Caption: General workflow for physicochemical characterization.

Melting Point Analysis: A Primary Indicator of Purity

The melting point is a critical physical property that provides a rapid assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.[8] The capillary method is the standard technique for this determination.[9]

Expertise in Practice: Causality Behind the Protocol

The choice to use a finely ground powder is not arbitrary; it ensures uniform heat transfer throughout the sample, preventing localized melting that could provide a misleadingly broad range.[9] The heating rate is the most critical parameter. A rapid initial ramp is used to find an approximate melting point, but for an accurate determination, the rate must be slowed to ~0.5-2°C per minute near the expected melting point.[9] This slow rate allows the temperature of the heating block and the sample to equilibrate, ensuring the recorded thermometer reading accurately reflects the temperature at which the phase transition occurs.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of this compound in a mortar and gently grind it into a fine powder.[9]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a compact column approximately 2-3 mm high at the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

Rapid Determination (Optional): Set a high heating rate (e.g., 10°C/min) to quickly determine an approximate melting range. This saves time for unknown samples.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2°C/min. Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. Repeat the determination at least twice to ensure consistency.

Solubility Profiling: Guiding Reaction and Formulation

Understanding a compound's solubility is fundamental for its use in synthesis (solvent selection), purification (crystallization, extraction), and, critically for drug development, formulation and bioavailability. The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11][12] Furthermore, solubility in acidic or basic aqueous solutions can reveal the presence of ionizable functional groups.[13]

Workflow for Systematic Solubility Testing

Caption: Decision workflow for solubility classification.

Protocol: Qualitative Solubility Determination

-

Preparation: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Hexane, Dichloromethane, Methanol).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[14]

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.[14]

-

Mixing: Stir or shake the tube vigorously for 60 seconds.[11]

-

Observation: Observe the sample. Classify it as "soluble" if it dissolves completely or if only a few granules remain. Classify it as "insoluble" if most or all of the solid remains.[11]

-

Systematic Testing: Based on the workflow diagram above, proceed to the next logical solvent. For example, if the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to probe for acidic or basic character.[13]

-

Record Results: Record all observations systematically.

Spectroscopic Elucidation: Confirming Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet peak expected at a highly deshielded position, ~10.3 ppm, due to the electron-withdrawing nature of the carbonyl group and the bromine atom.[15][18]

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, expected in the range of 7.3-7.9 ppm. Their specific shifts and coupling patterns (doublets, triplets) will depend on their position relative to the bromine, aldehyde, and morpholino groups.[15][18]

-

Morpholine Protons (-N(CH₂CH₂)₂O): Two distinct signals are expected. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be deshielded and appear around 3.8-4.0 ppm. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will appear slightly further upfield, around 3.6-3.8 ppm. Both will likely be triplets.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of ~190 ppm.[15]

-

Aromatic Carbons: Six signals are expected in the ~125-150 ppm range. The carbon attached to the bromine (C-Br) and the carbon attached to the morpholino group will have distinct chemical shifts.

-

Morpholine Carbons: Two signals are expected in the aliphatic region, typically around 45-55 ppm for the -N-CH₂- carbons and 65-70 ppm for the -O-CH₂- carbons.

Protocol: NMR Sample Preparation

-

Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[19]

-

Prepare Sample: Weigh 5-25 mg of the compound for a ¹H NMR spectrum (or 50-100 mg for a ¹³C NMR spectrum) and dissolve it in 0.6-0.7 mL of the deuterated solvent in a small vial.[19][20]

-

Filtration: To ensure a homogeneous magnetic field and prevent poor spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.[21][22]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions (cm⁻¹):

-

Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).[23]

-

Aldehyde C-H Stretch: Two characteristic weak peaks (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.[23]

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1700-1710 cm⁻¹. This is a highly diagnostic peak for the aldehyde.[23][24]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1500–1600 cm⁻¹ region.[23]

-

C-O-C Stretch (Morpholine): A strong band typically found in the 1110-1120 cm⁻¹ region, characteristic of the ether linkage in the morpholine ring.

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an ~1:1 ratio), this will appear as a pair of peaks of nearly equal intensity at m/z 270 and m/z 272. This "M, M+2" pattern is a definitive signature for a monobrominated compound.[25][26]

-

Key Fragments: Expect to see fragmentation patterns common to benzaldehydes, such as the loss of a hydrogen atom ([M-1]⁺) and the loss of the entire aldehyde group ([M-CHO]⁺).

References

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved from [Link]

-

2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). Cheméo. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. (2023, February 10). Reddit. Retrieved from [Link]

-

2-Bromo-6-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). Beijing Think-Far Technology Co.,Ltd. Retrieved from [Link]

-

This compound. (n.d.). Boroncore. Retrieved from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. (2025, June 8). PubMed. Retrieved from [Link]

-

p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Chemical Properties of Benzaldehyde, 2-bromo-. (n.d.). Cheméo. Retrieved from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound;736990-82-2 [abichem.com]

- 7. This compound - CAS:736990-82-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 17. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 18. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

spectral data for 2-Bromo-6-(morpholino)benzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-(morpholino)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the key spectral characteristics of this compound (CAS No: 736990-82-2), a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data derived from foundational spectroscopic principles and comparative analysis of analogous structures. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a robust framework for the empirical verification and characterization of this molecule. The guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this compound through modern analytical techniques.

Introduction and Molecular Structure Overview

This compound is a trifunctional molecule featuring a benzaldehyde core, an ortho-bromine substituent, and an ortho-morpholino group. This unique substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and can be precisely mapped using spectroscopic methods. The aldehyde group is a key reactive handle, the bromine atom offers a site for cross-coupling reactions, and the morpholino group influences solubility and conformational behavior.

An accurate structural elucidation is the cornerstone of any chemical research or development program. The combination of NMR, IR, and MS provides a self-validating system for confirming molecular identity. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Causality: Experimental Protocol Choices

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0.00 ppm reference point for both ¹H and ¹³C spectra. Its single, sharp resonance is inert and does not interfere with the analyte signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small drop of TMS as an internal reference.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Data Acquisition:

-

Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

Acquire ¹³C NMR data using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The structure suggests four distinct regions in the ¹H NMR spectrum: the aldehyde proton, the aromatic protons, and two sets of morpholine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.3 | s (singlet) | 1H | Aldehyde (-H O) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, placing it far downfield.[1] It has no adjacent protons, appearing as a singlet. |

| ~ 7.5 - 7.6 | t (triplet) | 1H | Ar-H 4 | This proton is coupled to H3 and H5, appearing as a triplet. It is in the typical aromatic region. |

| ~ 7.2 - 7.3 | d (doublet) | 1H | Ar-H 3 | Coupled primarily to the adjacent H4. |

| ~ 7.0 - 7.1 | d (doublet) | 1H | Ar-H 5 | Coupled primarily to the adjacent H4. |

| ~ 3.8 - 3.9 | t (triplet) | 4H | Morpholine (-O-CH ₂-) | Protons adjacent to the oxygen atom are deshielded relative to those adjacent to the nitrogen. |

| ~ 3.1 - 3.2 | t (triplet) | 4H | Morpholine (-N-CH ₂-) | Protons adjacent to the nitrogen atom. Their proximity to the aromatic ring causes a downfield shift. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, accounting for all 11 carbon atoms (with two pairs of morpholine carbons being chemically equivalent due to symmetry).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 191 | C =O (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield position.[2] |

| ~ 155 | C 6-N | The aromatic carbon directly attached to the electron-donating nitrogen atom is shifted significantly downfield. |

| ~ 135 | C 4-H | Aromatic CH carbon. |

| ~ 130 | C 2-Br | The carbon bearing the bromine atom (ipso-carbon) is shifted downfield. |

| ~ 128 | C 5-H | Aromatic CH carbon. |

| ~ 125 | C 3-H | Aromatic CH carbon. |

| ~ 122 | C 1-CHO | The ipso-carbon attached to the aldehyde group. |

| ~ 67 | Morpholine (-O-C H₂-) | The carbons adjacent to the electronegative oxygen are deshielded compared to the nitrogen-adjacent carbons. |

| ~ 52 | Morpholine (-N-C H₂-) | The carbons adjacent to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring. Data from analogous compounds like 2-bromobenzaldehyde provides a strong basis for these predictions.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3050-3100 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~ 2850-2960 | Medium | Aliphatic C-H Stretch | Symmetrical and asymmetrical stretching of the C-H bonds in the morpholine ring. |

| ~ 2820 & ~2720 | Weak | Aldehyde C-H Stretch | This pair of weak bands (a Fermi doublet) is highly diagnostic for an aldehyde C-H bond and confirms the presence of the -CHO group.[5] |

| ~ 1700-1715 | Strong | C=O Carbonyl Stretch | This will be one of the most intense and sharpest peaks in the spectrum, unequivocally identifying the aldehyde functional group.[5][6] Its exact position is influenced by the ortho substituents. |

| ~ 1550-1600 | Medium | Aromatic C=C Stretch | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~ 1250 | Strong | Aryl-N Stretch | Stretching vibration of the bond between the aromatic ring and the morpholine nitrogen. |

| ~ 1115 | Strong | C-O-C Stretch | The strong, characteristic ether stretch from the morpholine ring. |

| ~ 750-800 | Strong | C-H Out-of-Plane Bend | Bending vibration related to the 1,2,3-trisubstituted pattern of the aromatic ring. |

| ~ 650-700 | Medium | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Expertise & Causality: Ionization Method

-

Electron Ionization (EI): This high-energy technique is excellent for inducing fragmentation, which helps in structural elucidation. It is ideal for relatively stable, volatile compounds.

-

Electrospray Ionization (ESI): A softer ionization technique, ESI is useful for obtaining a strong molecular ion peak ([M+H]⁺) with minimal fragmentation, which is ideal for confirming molecular weight.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a similar mass range.

Predicted Mass Spectrometry Data

The molecular formula is C₁₁H₁₂BrNO₂. The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |

| 271 / 269 | ~1:1 Ratio | [M]⁺ (Molecular Ion) | The two peaks of nearly equal intensity are the definitive signature of a molecule containing one bromine atom. The nominal molecular weight is 270.13 g/mol .[8][9] |

| 242 / 240 | Medium | [M - CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da) is a common fragmentation pathway for aromatic aldehydes. |

| 185 / 183 | Strong | [M - C₄H₈NO]⁺ | Loss of the morpholino group as a radical, leaving the 2-bromobenzoyl cation, which is a stable fragment. |

| 157 / 155 | Medium | [M - C₄H₈NO - CO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation. |

| 86 | Strong | [C₄H₈NO]⁺ | The morpholino fragment cation. |

Integrated Spectral Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they create an unambiguous structural confirmation.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound;736990-82-2 [abichem.com]

- 9. 742099-65-6 Cas No. | 5-Bromo-2-(N-morpholino)-benzaldehyde | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(morpholino)benzaldehyde in Organic Solvents

Preamble: Understanding the Significance of Solubility in Drug Development

In the landscape of modern medicinal chemistry and drug development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential therapeutic agent is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent compound. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 2-Bromo-6-(morpholino)benzaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.

Section 1: Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS Number: 736990-82-2, Molecular Formula: C₁₁H₁₂BrNO₂) possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions.[1]

A systematic analysis of its constituent parts—the benzaldehyde core, the morpholine substituent, and the bromo group—provides a framework for predicting its solubility.

The Benzaldehyde Core: An Aromatic Scaffold

The parent molecule, benzaldehyde, is a colorless liquid with a characteristic almond-like odor.[2] It is considered to be sparingly soluble in water but demonstrates high solubility in a range of organic solvents such as diethyl ether, ethyl acetate, and chloroform.[3][4] This behavior is attributed to the hydrophobic nature of the benzene ring, which dominates the molecule's character despite the presence of the polar carbonyl group.[3]

The Morpholine Moiety: A Polar Heterocycle

Morpholine is a heterocyclic compound containing both an amine and an ether functional group.[5][6] It is a colorless, hygroscopic liquid that is completely miscible with water and a large number of organic solvents.[5] The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions with other polar molecules. The inclusion of the morpholine ring in this compound is expected to significantly enhance its polarity compared to a simple substituted benzaldehyde.

The Bromo Substituent: A Halogen's Influence

The bromine atom attached to the benzene ring further modifies the electronic and steric properties of the molecule. Halogen substituents can influence solubility in complex ways. While they increase the molecular weight and size, which can decrease solubility, they also introduce a polarizable C-Br bond that can participate in dipole-dipole interactions. Studies on halogenated benzaldehydes have shown that the position and number of halogen substituents significantly affect aqueous solubility.[7]

Predicted Solubility Behavior: A Synthesis of Structural Insights

Based on the principle of "like dissolves like," we can formulate a set of predictions for the solubility of this compound in various classes of organic solvents.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the morpholine ring, with its potential for hydrogen bond acceptance, suggests that the compound will exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): The overall polarity of the molecule, stemming from the aldehyde and morpholine groups, should lead to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the morpholine and aldehyde functionalities will likely result in poor solubility in nonpolar solvents. The aromatic ring may allow for some minimal interaction with aromatic solvents like toluene.

These predictions provide a rational basis for the selection of solvents in experimental solubility assessments.

Section 2: Theoretical Framework for Solubility

A deeper understanding of the forces governing solubility allows for more accurate predictions and interpretation of experimental results.

The process of dissolution can be conceptualized as a three-step process, as illustrated in Figure 1:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in their solid-state lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

Dissolution occurs when the energy released during solvation is sufficient to overcome the energy required for the first two steps.

Section 3: Experimental Determination of Solubility

Given the absence of published quantitative data, an empirical determination of the solubility of this compound is essential. The following section provides a detailed, step-by-step protocol for both a qualitative and a quantitative assessment of solubility.

Materials and Equipment

-

This compound (purity ≥95%)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Procedure:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 0.5 mL of the test solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. The compound is considered "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the majority of the solid does not dissolve.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.

-

-

Calculation:

-

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account any dilution factors.

-

Section 4: Predicted and Experimental Solubility Data

The following table summarizes the predicted solubility of this compound and provides a template for recording experimentally determined values.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | Good | [Record Experimental Data Here] |

| Ethanol | Good | [Record Experimental Data Here] | |

| Isopropanol | Moderate | [Record Experimental Data Here] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Good | [Record Experimental Data Here] |

| Dimethylformamide (DMF) | Very Good | [Record Experimental Data Here] | |

| Acetonitrile (ACN) | Moderate to Good | [Record Experimental Data Here] | |

| Acetone | Moderate | [Record Experimental Data Here] | |

| Tetrahydrofuran (THF) | Moderate | [Record Experimental Data Here] | |

| Nonpolar | Toluene | Poor to Slight | [Record Experimental Data Here] |

| Dichloromethane (DCM) | Moderate | [Record Experimental Data Here] | |

| Hexane | Poor | [Record Experimental Data Here] | |

| Diethyl Ether | Poor to Slight | [Record Experimental Data Here] |

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound in organic solvents. By understanding the interplay of its structural components—the benzaldehyde core, the polar morpholine ring, and the bromo substituent—researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

The detailed experimental protocols provided herein offer a robust framework for the empirical determination of this critical physicochemical parameter. The generation of accurate solubility data is a crucial step in advancing the potential applications of this compound in drug discovery and materials science. Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to create a complete thermodynamic profile of this promising compound.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. [Link]

-

Wikipedia. (n.d.). Benzaldehyde. [Link]

-

PubChem. (n.d.). Benzaldehyde. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-(morpholino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2). In the absence of direct experimental data for this specific compound in the public domain, this paper leverages established principles of structural chemistry, spectroscopic data from analogous compounds, and theoretical considerations to offer a comprehensive overview. The document explores the anticipated bond parameters, stereoelectronic effects, and rotational dynamics that govern the three-dimensional architecture of this synthetically useful molecule. The insights presented herein are intended to guide researchers in its application in areas such as medicinal chemistry and materials science, where a thorough understanding of molecular geometry and conformational preferences is paramount for rational design and development.

Introduction

This compound is a disubstituted aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a benzaldehyde core with a bromine atom and a morpholino group at the ortho positions, presents a unique combination of steric and electronic features.[1][2] These substituents are expected to profoundly influence the molecule's reactivity, intermolecular interactions, and, crucially, its three-dimensional conformation. A comprehensive understanding of its molecular structure is therefore essential for predicting its behavior in chemical reactions and biological systems.

This guide will first dissect the probable molecular geometry of this compound, drawing comparisons with structurally related compounds for which experimental data is available. Subsequently, a detailed conformational analysis will be presented, focusing on the rotational barriers around key single bonds and the likely preferred spatial arrangement of the aldehyde and morpholino substituents.

Molecular Structure and Predicted Geometry

The fundamental framework of this compound consists of a benzene ring to which a bromo, a morpholino, and a formyl (aldehyde) group are attached. The IUPAC name for this compound is 2-bromo-6-(morpholin-4-yl)benzaldehyde.[1]

The Benzaldehyde Core

The benzaldehyde moiety is the central functional group. In unsubstituted benzaldehyde, the aldehyde group is coplanar with the benzene ring to maximize π-conjugation. However, the presence of two bulky ortho substituents in this compound introduces significant steric hindrance. This steric strain is likely to force the aldehyde group out of the plane of the aromatic ring.

For a comparable molecule, 2-bromo-p-tolualdehyde, X-ray crystallographic studies have shown that the aldehyde group is twisted out of the plane of the aromatic ring by approximately 10.6 degrees.[3] This torsion is a direct consequence of the steric repulsion between the ortho bromine atom and the aldehyde group. A similar, if not more pronounced, out-of-plane rotation can be anticipated for this compound due to the additional steric bulk of the morpholino group.

The Morpholino Substituent

The morpholino group is a saturated heterocycle that typically adopts a chair conformation. The nitrogen atom of the morpholine ring is directly bonded to the benzene ring. The orientation of the morpholino group relative to the aromatic ring will be a key determinant of the overall molecular shape. Rotation around the C(aryl)-N(morpholino) bond will be restricted due to steric clashes with the adjacent bromine and aldehyde groups.

Bond Lengths and Angles (Predicted)

While precise experimental values for this compound are unavailable, we can predict the approximate bond lengths and angles based on data from similar structures and general chemical principles.

| Bond | Predicted Length (Å) | Rationale |

| C(aryl)-Br | ~1.90 | Typical for an sp² carbon-bromine bond. |

| C(aryl)-CHO | ~1.48 | Standard length for a single bond between an sp² carbon and a carbonyl carbon. |

| C=O | ~1.21 | Characteristic of an aldehyde carbonyl group. |

| C(aryl)-N(morpholino) | ~1.40 | Reflects the single bond character between an aromatic carbon and a nitrogen atom. |

| N-C (morpholine) | ~1.47 | Typical for a single bond between nitrogen and an sp³ carbon. |

| C-C (morpholine) | ~1.53 | Standard sp³-sp³ carbon-carbon single bond length. |

| C-O (morpholine) | ~1.43 | Characteristic of a single bond between an sp³ carbon and an oxygen atom. |

Table 1: Predicted Bond Lengths in this compound

The bond angles around the substituted carbons on the benzene ring are expected to deviate from the ideal 120° due to the steric bulk of the substituents.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C(aryl)-CHO bond and the C(aryl)-N(morpholino) bond.

Rotation of the Aldehyde Group

As previously mentioned, steric hindrance from the ortho substituents will likely prevent the aldehyde group from being coplanar with the benzene ring. Two primary conformations can be envisioned, arising from the orientation of the carbonyl oxygen relative to the ortho substituents. These are often referred to as the s-cis and s-trans conformers, although in this highly substituted system, these labels are less precise. The repulsive interaction between the carbonyl oxygen and the bulky ortho groups is expected to destabilize conformations where the aldehyde group is in the plane of the ring.[4]

Caption: Energy profile for aldehyde group rotation.

Orientation of the Morpholino Group

The morpholino group, in its stable chair conformation, can also adopt different orientations relative to the benzene ring. The rotation around the C(aryl)-N(morpholino) bond will be significantly hindered. The most stable conformation will likely position the morpholine ring to minimize steric interactions with the adjacent bromine atom and the aldehyde group.

Caption: Factors influencing the conformation.

Spectroscopic Signatures (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to the disubstitution pattern. The aldehyde proton should appear as a singlet at a downfield chemical shift, likely in the range of δ 10.0-10.5 ppm. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon at around δ 190 ppm. The aromatic region will display signals for the six benzene ring carbons, with their chemical shifts influenced by the electronic effects of the substituents. The four distinct carbons of the morpholine ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic and aliphatic protons, and C-N and C-O stretching vibrations of the morpholine ring.

Experimental Protocols for Characterization

For researchers seeking to experimentally validate the structural and conformational features of this compound, the following protocols are recommended.

X-ray Crystallography

-

Crystal Growth: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) and allow for slow evaporation at room temperature. Seeding with a small crystal can facilitate the growth of single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule in the solid state.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering valuable insights into the preferred conformation in solution.

Conclusion

This compound is a molecule whose three-dimensional structure is dictated by a delicate interplay of steric and electronic effects. Based on theoretical considerations and comparisons with analogous compounds, it is predicted that the aldehyde group is significantly twisted out of the plane of the benzene ring, and the orientation of the morpholino group is sterically constrained. These conformational preferences will undoubtedly influence its reactivity and potential as a building block in drug discovery and materials science. This guide provides a foundational understanding of its molecular architecture and offers a roadmap for its experimental characterization, thereby enabling its more effective utilization in scientific research.

References

-

Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. Available at: [Link]

-

Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

-

Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. National Institutes of Health. Available at: [Link]

-

A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. National Institutes of Health. Available at: [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. Springer. Available at: [Link]

-

Computational methods for exploring protein conformations. ResearchGate. Available at: [Link]

-

This compound. Boroncore. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(morpholino)benzaldehyde: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-6-(morpholino)benzaldehyde, a key intermediate in pharmaceutical and materials science research. We will delve into the selection of starting materials, explore the mechanistic underpinnings of the most viable synthetic routes, and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest due to its trifunctional nature. The presence of an aldehyde group, a bromine atom, and a morpholino moiety on the same aromatic scaffold provides multiple points for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide range of complex molecules, including novel therapeutic agents and functional materials. The strategic placement of the bromo and morpholino groups ortho to the aldehyde functionality introduces specific steric and electronic properties that can be exploited in downstream applications.

Foundational Starting Materials: A Comparative Analysis

The synthesis of this compound primarily commences from one of two key starting materials: 2,6-dibromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde. The choice between these precursors is often dictated by factors such as commercial availability, cost, and the desired reaction pathway.

| Starting Material | Key Advantages | Key Disadvantages |

| 2,6-Dibromobenzaldehyde | - Readily available. - The two bromine atoms have similar reactivity, which can be a challenge for selective mono-substitution. | - Potential for di-substitution as a side product. - May require more stringent control of reaction conditions to achieve mono-substitution. |

| 2-Bromo-6-fluorobenzaldehyde | - The differential reactivity of the C-F and C-Br bonds allows for selective substitution of the fluorine atom. | - May be less readily available or more expensive than the dibromo analogue. |

Synthetic Strategies: Pathways to this compound

Two principal synthetic methodologies have been identified as the most effective for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The SNAr reaction is a direct and often cost-effective method for the synthesis of the target molecule.[1] In this pathway, the nucleophilic morpholine attacks the electron-deficient aromatic ring, displacing a halide leaving group. The aldehyde group at the ortho position acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: General workflow for the SNAr synthesis.

This protocol is based on the higher reactivity of the C-F bond towards nucleophilic aromatic substitution compared to the C-Br bond.

Materials:

-

2-Bromo-6-fluorobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Alternative

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3][4] This palladium-catalyzed cross-coupling reaction is particularly useful for the amination of aryl halides and can be effectively applied to the synthesis of this compound from 2,6-dibromobenzaldehyde. The key to this reaction is the selection of an appropriate palladium catalyst and phosphine ligand.

Diagram 2: Buchwald-Hartwig Amination Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol utilizes a common palladium precatalyst and a bulky phosphine ligand to achieve selective mono-amination.

Materials:

-

2,6-Dibromobenzaldehyde

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by 2,6-dibromobenzaldehyde (1.0 eq) and morpholine (1.2 eq).

-

Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[5]

Synthesis of Precursors

For instances where the starting materials are not commercially available or are prohibitively expensive, they can be synthesized in the laboratory.

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A common route to 2-bromo-6-fluorobenzaldehyde involves the bromination and subsequent oxidation of 2-fluoro-6-bromotoluene.[6]

Diagram 3: Synthesis of 2-Bromo-6-fluorobenzaldehyde

Caption: A two-step synthesis of the fluorinated precursor.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel.[2] The structure and purity of this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.

Conclusion

The synthesis of this compound can be reliably achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of starting material and synthetic route will depend on a variety of factors including cost, availability of reagents, and the desired scale of the reaction. The detailed protocols provided in this guide offer robust starting points for the successful laboratory preparation of this valuable synthetic intermediate.

References

- Weng, Z., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Advances, 8(54), 30873-30883.

- Anisimov, A. V., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromotoluene. Russian Chemical Bulletin, 68(1), 135-142.

- CN102070420B. (2012). Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Kashani, S. K., et al. (2021).

- Sigma-Aldrich. This compound. Product Page.

- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.

- Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-18.

- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.

- ABI Chem. This compound;736990-82-2.

- Boroncore. 736990-82-2 | this compound.

- BenchChem. (2025).

- Jolad, S. D., & Rajagopalan, S. (1966). 2-bromo-4-methylbenzaldehyde. Organic Syntheses, 46, 13.

- Rahman, M. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- Vapourtec Flow Chemistry.

- Gomtsyan, A. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis, 4, 4.16.

- Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde.

- Organic Syntheses Procedure. (2011). N-BENZOYLPYRROLIDINE.

- WO2010086877A2. (2010). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- CN105884591A. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Hidayat, H., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1), 385-391.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-6-(morpholino)benzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 2-Bromo-6-(morpholino)benzaldehyde. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes existing knowledge of its core structural motifs—the bromobenzaldehyde and morpholine moieties—to build a robust scientific rationale for its potential as a therapeutic agent. We hypothesize that this compound is a candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. To empower researchers in drug discovery and development, this guide presents detailed, field-proven protocols for the synthesis of this compound and for the rigorous evaluation of its predicted biological activities. The experimental workflows are designed to be self-validating and are supported by mechanistic insights and authoritative references.

Introduction: Deconstructing this compound for Therapeutic Potential

The quest for novel therapeutic agents often begins with the rational design of molecules that combine pharmacologically active substructures. This compound is one such compound, integrating three key chemical features that suggest a high potential for biological activity: a benzaldehyde core, a bromine substituent, and a morpholine ring.

-

The Benzaldehyde Scaffold: Substituted benzaldehydes are a cornerstone in medicinal chemistry. The aldehyde group is a versatile chemical handle for synthesizing more complex molecules, such as Schiff bases and chalcones, and is itself implicated in various biological interactions. Benzaldehyde derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer properties.[1][2]

-

The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve the physicochemical properties of a compound, such as solubility and metabolic stability.[3][4] Its inclusion in numerous approved drugs is a testament to its utility in enhancing pharmacokinetic profiles.[3] Beyond its role as a molecular scaffold, the morpholine moiety is integral to the pharmacophore of compounds with demonstrated activities against cancer, central nervous system disorders, and microbial infections.[3][5]

-

The Role of Halogenation (Bromine): The introduction of a bromine atom onto the aromatic ring can significantly modulate a molecule's biological activity. Halogenation can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter metabolic pathways.[6]